molecular formula C16H16FN3O3S B5503202 {4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE

{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(3-PYRIDYL)METHANONE

Cat. No.: B5503202
M. Wt: 349.4 g/mol
InChI Key: NFQWMCCPEJMBIB-UHFFFAOYSA-N
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Description

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-pyridyl)methanone is a chemical compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and a pyridylmethanone group

Properties

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c17-14-3-5-15(6-4-14)24(22,23)20-10-8-19(9-11-20)16(21)13-2-1-7-18-12-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQWMCCPEJMBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-fluorophenyl)sulfonyl]piperazino}(3-pyridyl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-pyridyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Mechanism of Action

The mechanism of action of {4-[(4-fluorophenyl)sulfonyl]piperazino}(3-pyridyl)methanone involves its interaction with specific molecular targets. The fluorophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the pyridylmethanone group can modulate its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[(4-Fluorophenyl)sulfonyl]piperazino}(3-pyridyl)methanone is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the pyridyl group can enhance its solubility and binding interactions compared to similar compounds.

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